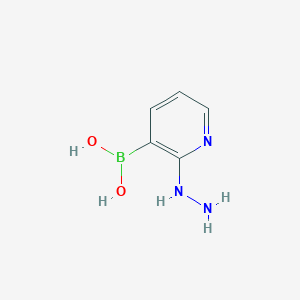
(2-hydrazinylpyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydrazinylpyridin-3-yl)boronic acid is a compound that belongs to the class of pyridinylboronic acids These compounds are characterized by the presence of a boronic acid group attached to a pyridine ringPyridinylboronic acids are widely used in organic synthesis, medicinal chemistry, and materials science due to their ability to form stable complexes with diols and other Lewis bases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-hydrazinylpyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step to selectively introduce the boronic acid group at the desired position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: This method involves the coupling of halopyridines with boron reagents such as tetraalkoxydiborane or dialkoxyhydroborane under palladium catalysis.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Hydrazinylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The hydrazinyl group can be reduced to form amines or other derivatives.
Substitution: The pyridine ring can undergo substitution reactions, particularly at the positions ortho and para to the boronic acid group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Electrophilic reagents and catalysts such as palladium or copper are used for substitution reactions.
Major Products:
Oxidation: Boronic esters and borates.
Reduction: Amines and hydrazine derivatives.
Substitution: Various substituted pyridinylboronic acids.
Wissenschaftliche Forschungsanwendungen
(2-Hydrazinylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-hydrazinylpyridin-3-yl)boronic acid involves its ability to form stable complexes with diols and other Lewis bases. This interaction is facilitated by the boronic acid group, which acts as a Lewis acid, and the hydrazinyl group, which can participate in hydrogen bonding and other interactions .
Vergleich Mit ähnlichen Verbindungen
Pyridinylboronic Acids: These compounds share the pyridine ring and boronic acid group but lack the hydrazinyl group, which imparts unique reactivity to (2-hydrazinylpyridin-3-yl)boronic acid.
Phenylboronic Acids: These compounds have a phenyl ring instead of a pyridine ring, resulting in different reactivity and applications.
Borinic Acids: These compounds contain two C-B bonds and one B-O bond, resulting in enhanced Lewis acidity compared to boronic acids.
Uniqueness: This group allows for additional interactions and transformations, making the compound versatile in various fields of research and industry .
Eigenschaften
CAS-Nummer |
1003043-52-4 |
|---|---|
Molekularformel |
C5H8BN3O2 |
Molekulargewicht |
152.95 g/mol |
IUPAC-Name |
(2-hydrazinylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H8BN3O2/c7-9-5-4(6(10)11)2-1-3-8-5/h1-3,10-11H,7H2,(H,8,9) |
InChI-Schlüssel |
CYPDAPMYRAGLCX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(N=CC=C1)NN)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


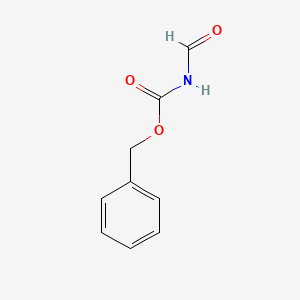
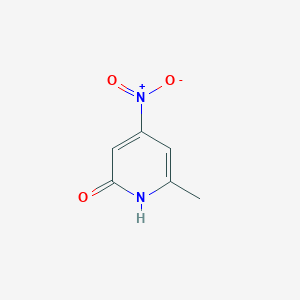


![4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13025102.png)
![5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B13025103.png)
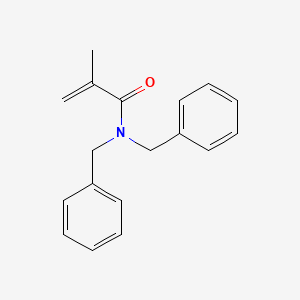

![11H-Benzo[4,5]imidazo[1,2-a]indol-11-one](/img/structure/B13025113.png)
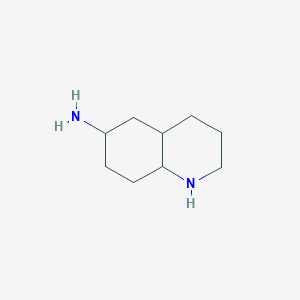
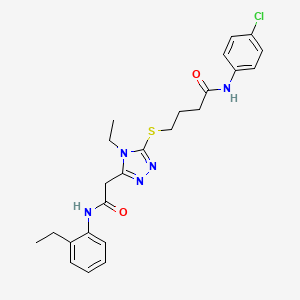
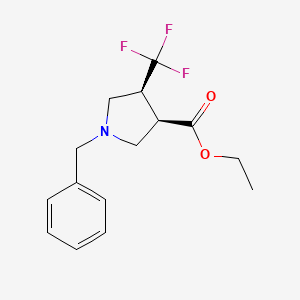
![Methyl 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoate](/img/structure/B13025147.png)

